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molecular formula C15H22O2Si B8574567 4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one CAS No. 119229-09-3

4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one

Cat. No. B8574567
M. Wt: 262.42 g/mol
InChI Key: MXQNFZNLFDXTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07074863B2

Procedure details

To a solution of 4-(tert-butyldimethylsiloxy)-1-indanone (35.0 g, 133 mmol) in methanol/THF (100 ml:200 ml) was NaBH4 (7.57 g, 200 mmol) added in portions at 0° C. The reaction mixture is stirred overnight. The resulting solution is poured on ice, acidified with concentrated hydrochloric acid to pH=1 and extracted with diethyl eter (2×200 ml). The organic fractions were combined and washed with brine, water and dried over sodiumsulfate. The solvents were evaporated and the remaining oil (siloxyindanol) was dissolved in toluene (300 ml). To this solution was oxalic acid (24.0 g, 267 mmol) added. The mixture was heated under reflux for 3 hours, whereafter the reaction mixture was washed with a 10% aqueous solution of NaHCO3 and dried over sodiumsulfate. The solvent was removed by evaporation. The remaining yellow oil was dissolved in THF (300 ml) and treated with tetra-n-butylammonium fluoride (69.6 g, 266 mmol) at 0° C. and stirred for 30 min at room temperature. The reaction solution was treated with a saturated NH4Cl solution (200 ml) and extracted with diethyl ether (2×200 ml) The organic phase was collected, evaporation of solvent left a solid which was recrystallized from methanol to give a pale yellow solid (11.45 g, 86.6 mmol, 65.10%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
7.57 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
69.6 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six
Name
methanol THF
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
65.1%

Identifiers

REACTION_CXSMILES
[O:1]([C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH2:11][CH2:12][C:13]2=O)[Si](C(C)(C)C)(C)C.[BH4-].[Na+].Cl.C(O)(=O)C(O)=O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH4+].[Cl-]>CO.C1COCC1>[OH:1][C:9]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:10]=1[CH:11]=[CH:12][CH2:13]2 |f:1.2,5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)C1=C2CCC(C2=CC=C1)=O
Step Two
Name
Quantity
7.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Five
Name
Quantity
69.6 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
methanol THF
Quantity
100 mL
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added in portions at 0° C
ADDITION
Type
ADDITION
Details
The resulting solution is poured on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl eter (2×200 ml)
WASH
Type
WASH
Details
washed with brine, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodiumsulfate
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the remaining oil (siloxyindanol) was dissolved in toluene (300 ml)
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours, whereafter the reaction mixture
Duration
3 h
WASH
Type
WASH
Details
was washed with a 10% aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodiumsulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The remaining yellow oil was dissolved in THF (300 ml)
STIRRING
Type
STIRRING
Details
stirred for 30 min at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 ml) The organic phase
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
evaporation of solvent
WAIT
Type
WAIT
Details
left a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C2C=CCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 86.6 mmol
AMOUNT: MASS 11.45 g
YIELD: PERCENTYIELD 65.1%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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